ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (hereafter referred to as the target compound) is a pyrroloquinoxaline derivative characterized by a 2-((furan-2-carbonyl)oxy)ethyl substituent at the 1-position of the heterocyclic core. The target compound’s unique substituent combines a furan ring (electron-rich heterocycle) with an ethyleneoxy ester linker, which may enhance solubility and enable interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
ethyl 2-amino-1-[2-(furan-2-carbonyloxy)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-2-27-20(26)15-16-18(23-13-7-4-3-6-12(13)22-16)24(17(15)21)9-11-29-19(25)14-8-5-10-28-14/h3-8,10H,2,9,11,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXOEUMEKHIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CO4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a furan derivative with an amino acid ester, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s biological activity makes it a candidate for drug development and therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Substituent Diversity at the 1-Position
The pyrroloquinoxaline scaffold allows modular substitution, with the 1-position being a critical site for structural variation. Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Pyrroloquinoxaline Derivatives
*Molecular formulas estimated based on substituent contributions to the core structure (C₁₅H₁₃N₄O₂ for ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate).
Key Structural and Functional Differences
Heterocyclic vs. Aliphatic Substituents The target compound’s furan-2-carbonyloxyethyl group introduces a heterocyclic ester, contrasting with purely aliphatic (e.g., hexyl) or aromatic (e.g., naphthyl) substituents.
Electronic Effects
- The trifluoromethyl (CF₃) group in ’s compound is strongly electron-withdrawing, which could stabilize the molecule against oxidative metabolism. In contrast, the target compound’s furan ring is electron-rich, possibly enhancing interactions with electrophilic regions of biological targets.
Solubility and Lipophilicity Aliphatic chains (e.g., hexyl) increase logP, favoring lipid bilayer penetration but risking poor aqueous solubility.
Steric Considerations
- Bulky substituents like naphthyl or 4-(ethoxycarbonyl)phenyl may hinder binding in constrained active sites. The target compound’s substituent, while moderately sized, offers conformational flexibility due to the ethyleneoxy spacer.
Biological Activity
Ethyl 2-amino-1-(2-((furan-2-carbonyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrroloquinoxaline backbone, which is known for its diverse biological activities. The furan moiety contributes to its reactivity and potential interactions with biological targets. The synthesis typically involves multi-step reactions starting from furan-2-carboxaldehyde derivatives and pyrroloquinoxaline precursors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrroloquinoxaline derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- IC50 Values : In a study assessing its efficacy, the IC50 value was found to be in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it possesses activity against both bacterial and fungal strains:
- Bacterial Strains : Inhibition zones were observed against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Strains : The compound demonstrated antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and cyclooxygenases (COX).
- Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have documented the effects of this compound:
- Study on Cancer Cell Lines : A recent investigation focused on its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in viability, with significant morphological changes consistent with apoptosis .
- Antimicrobial Efficacy Assessment : A study compared the antimicrobial effects of this compound with standard antibiotics. It was found that at certain concentrations, it was more effective than conventional treatments against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
